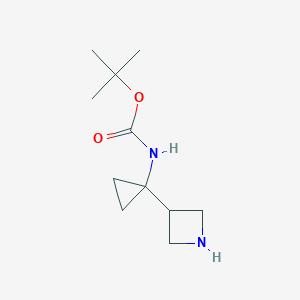

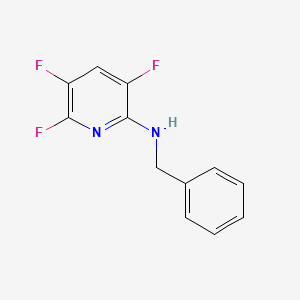

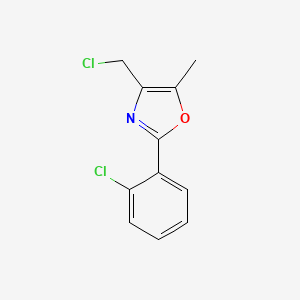

![molecular formula C12H18N4 B1321592 N-己基-7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 57357-98-9](/img/structure/B1321592.png)

N-己基-7H-吡咯并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative within the broader class of pyrrolo[2,3-d]pyrimidin-4-amines, which have been the subject of various studies due to their potential pharmacological properties. These compounds have been explored for their kinase inhibitory activity, particularly in the context of treating diseases such as psoriasis . The structural variations of these compounds, including different substituents, have been synthesized and analyzed to understand their chemical behavior and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-amines has been achieved through different methods. One approach involves the use of phosphorus pentoxide in organic synthesis, where N-aryl derivatives of the compound were prepared with varying yields by treating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with a mixture of phosphorus pentoxide and appropriate amine hydrochlorides . Another method described the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine through a coupling reaction, which yielded products characterized by spectral analyses . These methods highlight the versatility in synthesizing pyrrolo[2,3-d]pyrimidin-4-amines and the potential for creating a wide range of derivatives, including the N-Hexyl variant.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amines has been elucidated using various spectroscopic techniques. For instance, NMR data of N-substituted derivatives have been assigned based on 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments . Additionally, the complete crystal structure of a related compound, N-(3,4-Dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine, was established by single-crystal X-ray diffraction, providing insights into the solid-state configuration that could be relevant for understanding the biological mechanism of action . These analyses are crucial for the rational design of new inhibitors and for predicting the biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of pyrrolo[2,3-d]pyrimidin-4-amines has been explored in various chemical reactions. For example, the synthesis of new 2-aryl derivatives was achieved through cyclocondensation reactions, demonstrating the compounds' ability to undergo ring closure and form stable heterocyclic structures . The chemical reactions involved in the synthesis and modification of these compounds are essential for developing new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4-amines are influenced by their molecular structure and substituents. While specific data on N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is not provided, the properties of related compounds have been characterized. For instance, the solubility in organic solvents, melting points, and stability can be inferred from spectral data and synthesis conditions . These properties are critical for the compound's application in drug development, as they affect bioavailability, distribution, metabolism, and excretion.

科学研究应用

合成应用

N-己基-7H-吡咯并[2,3-d]嘧啶-4-胺是嘧啶家族的衍生物,包括吡咯并[2,3-d]嘧啶在内的这类化合物通常用于合成各种化合物。例如,杂化催化剂用于合成吡喃并[2,3-d]嘧啶骨架,这对药用和制药行业至关重要,因为其具有广泛的合成应用和生物利用度(Parmar, Vala, & Patel, 2023)。此外,嘧啶衍生物被用作光学传感器合成中的识别单元,因为它们能够形成配位键和氢键,使其适用于此类应用(Jindal & Kaur, 2021)。

药物化学应用

嘧啶衍生物,包括N-己基-7H-吡咯并[2,3-d]嘧啶-4-胺,以其显著的生物学和药用应用而闻名。各种研究已经记录了嘧啶衍生物的药理效应,如抗氧化剂、抗菌、抗病毒、抗真菌、抗结核病和抗炎性特性(Rashid et al., 2021; Chiriapkin, 2022)。这些化合物广泛用于开发具有广泛药理活性的化合物,其结构活性关系被系统分析以设计具有所需药理特性的化合物(JeelanBasha & Goudgaon, 2021)。

安全和危害

未来方向

属性

IUPAC Name |

N-hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-2-3-4-5-7-13-11-10-6-8-14-12(10)16-9-15-11/h6,8-9H,2-5,7H2,1H3,(H2,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQHIDKPCIGMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC=NC2=C1C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10615104 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

CAS RN |

57357-98-9 |

Source

|

| Record name | N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10615104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

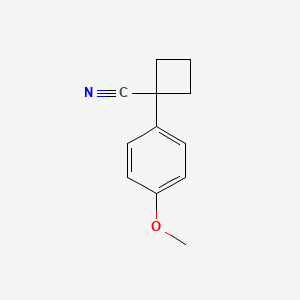

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)

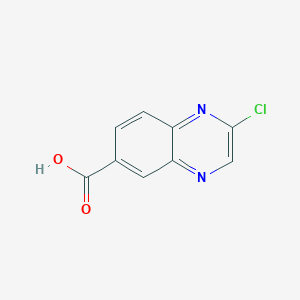

![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

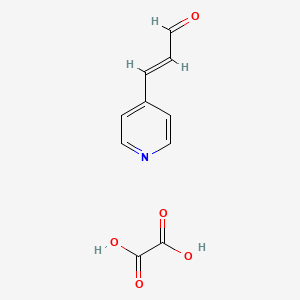

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)